molecular formula C8H7N3 B092204 1,8-Naphthyridin-2-amine CAS No. 15992-83-3

1,8-Naphthyridin-2-amine

Cat. No. B092204
Key on ui cas rn: 15992-83-3
M. Wt: 145.16 g/mol
InChI Key: CRADWWWVIYEAFR-UHFFFAOYSA-N
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Patent
US09394315B2

Procedure details

Pyridine-2,6-diamine (0.30 g, 2.8 mmol), 3-dimethylaminoacrolein (90%, 0.30 g, 2.8 mmol), and polyphosphoric acid (PPA) (2.7 mL) were combined and the reaction mixture was heated to 120° C. for 10 hours. Then, the reaction mixture was poured on ice water and neutralized with solid sodium carbonate. The resulting aqueous mixture was extracted three times with ethyl acetate and the combined organic extracts were washed with brine, concentrated, and purified by column chromatography (EtOAc/hexanes) to give [1,8]-naphthyridin-2-ylamine Yield 85 mg (21%). LCMS (ESI): calc. C8H7N3=145; obs. M+H=146.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:8].CN(C)[CH:11]=[CH:12][CH:13]=O.C(=O)([O-])[O-].[Na+].[Na+]>>[N:1]1[C:6]2[C:5](=[CH:11][CH:12]=[CH:13][N:7]=2)[CH:4]=[CH:3][C:2]=1[NH2:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
N1=C(C=CC=C1N)N
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
CN(C=CC=O)C
Step Three
Name
polyphosphoric acid
Quantity
2.7 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=CC=CN=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 20.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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